4-Amino-4-methylpent-2-enenitrile

Catalog No.
S14443012
CAS No.
M.F
C6H10N2
M. Wt
110.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4-methylpent-2-enenitrile

Product Name

4-Amino-4-methylpent-2-enenitrile

IUPAC Name

4-amino-4-methylpent-2-enenitrile

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

InChI

InChI=1S/C6H10N2/c1-6(2,8)4-3-5-7/h3-4H,8H2,1-2H3

InChI Key

OTUPSZYUYMWPLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC#N)N

4-Amino-4-methylpent-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group (CN-C\equiv N) and a double bond in its carbon chain. The molecular formula for this compound is C6H10N2C_6H_{10}N_2, indicating that it contains six carbon atoms, ten hydrogen atoms, and two nitrogen atoms. This compound is notable for its potential applications in organic synthesis and as a precursor in various

  • Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common reagents for this process include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to yield primary amines, such as 4-Methylpent-3-enamine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation with palladium on carbon.
  • Substitution: The nitrile group can also be substituted by other functional groups through nucleophilic substitution reactions, where nucleophiles such as amines or alcohols react under basic or acidic conditions.

Several synthetic methods are available for the preparation of 4-Amino-4-methylpent-2-enenitrile:

  • Hydrocyanation of 4-Methylpent-3-ene: This method involves the addition of hydrogen cyanide to 4-Methylpent-3-ene, typically in the presence of a catalyst such as a transition metal complex.
  • Dehydration of 4-Methylpent-3-enamide: This approach utilizes dehydrating agents like phosphorus pentoxide or thionyl chloride to remove water from the amide precursor.
  • Industrial Production: In industrial settings, large-scale hydrocyanation processes are employed, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

The applications of 4-Amino-4-methylpent-2-enenitrile span various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for use in drug development.
  • Material Science: The unique properties of this compound may find applications in the development of new materials.

Interaction studies highlight the ability of 4-Amino-4-methylpent-2-enenitrile to form hydrogen bonds due to its amino group. This property can significantly influence its biological activity and interactions with cellular pathways. Research into its pharmacological properties is ongoing to fully elucidate its mechanisms of action and efficacy in medicinal chemistry .

Several compounds share structural similarities with 4-Amino-4-methylpent-2-enenitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Methylpent-3-enamineC6H13NDerived from reduction of the nitrile group
4-Methylpent-3-enoneC6H10OContains a ketone instead of a nitrile group
2-Amino-4-methylpentanamideC6H13NAmide variant with different reactivity
2-Amino-4-methylpentanitrileC6H12N2Similar structure but different functional groups

The uniqueness of 4-Amino-4-methylpent-2-enenitrile lies in its combination of both a nitrile group and a double bond, which confer distinct reactivity patterns and potential applications compared to these similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

110.084398327 g/mol

Monoisotopic Mass

110.084398327 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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